molecular formula C14H14N4O B2791723 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile CAS No. 212834-38-3

2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile

Cat. No.: B2791723
CAS No.: 212834-38-3
M. Wt: 254.293
InChI Key: PFZMNNQWFXDALU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile is a complex organic compound characterized by its pyrrolo[1,2-a]pyrimidine core structure with additional methyl and propoxy groups, as well as two cyano groups at the 7 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines.

  • Addition: Introduction of new functional groups to the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis research.

Biology: In biological research, 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and molecular mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,4-Dimethylpyrimidine

  • 6-Propoxypyrimidine

  • Pyrrolo[1,2-a]pyrimidine derivatives

Uniqueness: 2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2,4-dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-4-5-19-14-12(8-16)11(7-15)13-17-9(2)6-10(3)18(13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMNNQWFXDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C2N1C(=CC(=N2)C)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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